molecular formula C12H6BrFN2 B2666253 7-Bromo-1-fluorophenazine CAS No. 2366994-18-3

7-Bromo-1-fluorophenazine

Cat. No.: B2666253
CAS No.: 2366994-18-3
M. Wt: 277.096
InChI Key: JXHKYMDYUKOJHW-UHFFFAOYSA-N
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Description

7-Bromo-1-fluorophenazine is a chemical compound with the molecular formula C₁₂H₆BrFN₂ and a molecular weight of 277.09 g/mol . It is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its diverse biological activities. The presence of bromine and fluorine atoms in the phenazine structure imparts unique chemical properties to this compound, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 7-Bromo-1-fluorophenazine can be achieved through several synthetic routes. One common method involves the condensation of 1,2-diaminobenzene with appropriate brominated and fluorinated reagents under controlled conditions . The reaction typically requires a catalyst, such as palladium acetate, and is carried out in an organic solvent like ethylene glycol dimethyl ether. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

7-Bromo-1-fluorophenazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The phenazine core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Bromo-1-fluorophenazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-1-fluorophenazine involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but its ability to interfere with nucleic acid functions makes it a promising candidate for further research .

Comparison with Similar Compounds

7-Bromo-1-fluorophenazine can be compared with other phenazine derivatives, such as:

    Phenazine: The parent compound, known for its antimicrobial properties.

    1-Hydroxyphenazine: A hydroxylated derivative with enhanced biological activity.

    2-Chlorophenazine: A chlorinated derivative with distinct chemical properties.

The presence of bromine and fluorine in this compound imparts unique reactivity and biological activity, distinguishing it from other phenazine derivatives .

Properties

IUPAC Name

7-bromo-1-fluorophenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrFN2/c13-7-4-5-9-11(6-7)15-10-3-1-2-8(14)12(10)16-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHKYMDYUKOJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C3C=CC(=CC3=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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